molecular formula C17H24N2O2 B2373064 N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]adamantane-1-carboxamide CAS No. 1396809-09-8

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]adamantane-1-carboxamide

Cat. No.: B2373064
CAS No.: 1396809-09-8
M. Wt: 288.391
InChI Key: PGKLYLKJTUWDTG-UHFFFAOYSA-N
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Description

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]adamantane-1-carboxamide is a synthetic compound that belongs to the class of adamantane derivatives. These compounds are known for their unique cage-like structure, which imparts significant stability and rigidity. The presence of the isoxazole ring and the adamantane core makes this compound interesting for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]adamantane-1-carboxamide typically involves the following steps:

    Formation of the Adamantane Core: The adamantane core can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Attachment of the Isoxazole Ring: The isoxazole ring is attached via a nucleophilic substitution reaction, where the isoxazole derivative reacts with the adamantane core.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane core, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include halides and amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]adamantane-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be used in the study of molecular interactions and as a probe for understanding biological pathways. Its stability and rigidity make it a useful tool in structural biology.

Medicine

In medicine, adamantane derivatives are known for their antiviral and neuroprotective properties. This compound may be investigated for similar therapeutic applications, including the treatment of viral infections and neurodegenerative diseases.

Industry

In industry, the compound can be used in the development of new materials with unique properties, such as high stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]adamantane-1-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The adamantane core may facilitate binding to hydrophobic pockets, while the isoxazole ring may participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.

    Memantine: A medication used to treat Alzheimer’s disease, also featuring an adamantane core.

    Rimantadine: Another antiviral drug with structural similarities.

Uniqueness

What sets N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]adamantane-1-carboxamide apart is the presence of the isoxazole ring, which may impart unique chemical and biological properties not found in other adamantane derivatives.

Properties

IUPAC Name

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-11-4-15(21-19-11)2-3-18-16(20)17-8-12-5-13(9-17)7-14(6-12)10-17/h4,12-14H,2-3,5-10H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKLYLKJTUWDTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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